(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an ethanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine, which serves as the core structure.
Substitution Reaction: The 6-chloropyridine undergoes a substitution reaction with an appropriate ethanamine derivative under controlled conditions to introduce the ethanamine group at the 3-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as crystallization and purification to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound features a similar pyridine ring with a chlorine substitution but differs in its additional functional groups and overall structure.
3-Cyanopyridines: These compounds also contain a pyridine ring but with a cyano group at the 3-position, offering different chemical and biological properties.
Uniqueness
(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
1391444-87-3 |
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Molecular Formula |
C7H10Cl2N2 |
Molecular Weight |
193.07 g/mol |
IUPAC Name |
(1R)-1-(6-chloropyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
FFDARTLRQCBNRB-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)Cl)N.Cl |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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